molecular formula C17H19ClN2O4S B5126999 N~1~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B5126999
M. Wt: 382.9 g/mol
InChI Key: CGTNTDDTWCMRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3-chlorophenyl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide, commonly known as CHIR-99021, is a small molecule that has gained attention in the scientific community due to its potential applications in stem cell research and regenerative medicine.

Scientific Research Applications

CHIR-99021 has been widely used in stem cell research and regenerative medicine due to its ability to promote the self-renewal and differentiation of pluripotent stem cells. It has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) generation and to promote the differentiation of iPSCs into various cell lineages, including neural, cardiac, and pancreatic cells. CHIR-99021 has also been used in the development of organoid models for studying tissue development and disease.

Mechanism of Action

CHIR-99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase that plays a key role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 promotes the stabilization and nuclear translocation of β-catenin, a transcription factor that regulates the expression of genes involved in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, CHIR-99021 has been shown to have various other biochemical and physiological effects. It has been shown to enhance insulin secretion in pancreatic β-cells and to improve glucose tolerance in diabetic mice. CHIR-99021 has also been shown to have neuroprotective effects in models of Parkinson's disease and to promote axon regeneration in models of spinal cord injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its high potency and selectivity for GSK-3 inhibition. It has also been shown to have minimal toxicity and to be stable in cell culture media. However, one limitation of CHIR-99021 is its high cost, which may limit its widespread use in research.

Future Directions

There are many potential future directions for research involving CHIR-99021. One area of interest is the development of more efficient and cost-effective synthesis methods for CHIR-99021 and related GSK-3 inhibitors. Another area of interest is the development of new applications for CHIR-99021, such as in the treatment of neurodegenerative diseases or in tissue engineering applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CHIR-99021 on stem cell differentiation and other physiological processes.

Synthesis Methods

CHIR-99021 can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with 4-methoxyaniline to form 3-chloro-N-(4-methoxyphenyl)benzamide. This intermediate product is then reacted with methylsulfonyl chloride and alanine to form CHIR-99021.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-14-6-4-5-13(18)11-14)20(25(3,22)23)15-7-9-16(24-2)10-8-15/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTNTDDTWCMRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

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